molecular formula C11H6ClF3N2O B2550168 2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one CAS No. 1281566-89-9

2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Cat. No. B2550168
CAS RN: 1281566-89-9
M. Wt: 274.63
InChI Key: SOZCOHGHKUAMBS-UHFFFAOYSA-N
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Description

The compound "2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one" is a pyrimidinone derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, related compounds with chlorophenyl groups and pyrimidinone cores are frequently investigated for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives involves an aza-Wittig reaction followed by treatment with amines or phenols in the presence of a base like EtONa or K2CO3 . Similarly, the synthesis of 2-chlorothieno[3,2-d]pyrimidin-4-yl derivatives includes condensation with urea, chlorination, and further condensation with diamines . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of pyrimidinone derivatives. The crystal structures of related compounds reveal that the pyrimidinone core can adopt various conformations and participate in different intermolecular interactions, such as hydrogen bonding and π-stacking . These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidinone derivatives can undergo various chemical reactions, including cyclization and substitution. For example, the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-substituted amino derivatives or 4-chloro derivatives has been reported . These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of chlorophenyl and trifluoromethyl groups in the compound "2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one" suggests it may have unique electronic properties due to the electron-withdrawing effects of these substituents. Computational methods like density functional theory (DFT) can be used to predict these properties and have been applied to related compounds .

Relevant Case Studies

Several of the papers discuss the biological activities of pyrimidinone derivatives. For example, certain derivatives have shown marked inhibition against various human cancer cell lines, indicating their potential as anticancer agents . The molecular docking studies suggest that these compounds may inhibit specific proteins involved in cancer cell proliferation . These findings could be relevant for the compound , as structural similarities may imply similar biological activities.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis of Trifluoromethylated Analogues : A study by Sukach et al. (2015) explored the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid, utilizing 4-(trifluoromethyl)pyrimidin-2(1H)-ones. These compounds exhibit interesting structural properties due to the orthogonal intramolecular C–F···C=O interaction, which might influence their biological activities (Sukach et al., 2015).
  • Crystal Structure Analysis : Research on the crystal structure of related pyrimidine compounds, such as nuarimol, has provided insights into their molecular geometry, which is crucial for understanding the interaction with biological targets. The study by Kang et al. (2015) highlighted the dihedral angles and hydrogen bonding patterns, which are essential for the compound's stability and reactivity (Kang et al., 2015).

Biological Activity and Applications

  • Antimicrobial and Antitubercular Agents : A study by Patel et al. (2006) synthesized pyrimidine-based thiazolidinones and azetidinones, demonstrating their potential as antimicrobial and antitubercular agents. This suggests that modifications of the pyrimidine core can lead to compounds with significant biological activities (Patel et al., 2006).
  • Antibacterial and Antifungal Activities : Ashok et al. (2007) developed new derivatives of thiazolo[2,3-b]dihydropyrimidinone with a 4-methylthiophenyl moiety, showing moderate to excellent antibacterial and antifungal activities. This indicates the versatility of pyrimidine derivatives in addressing different microbial threats (Ashok et al., 2007).

Mechanism of Action

The mechanism of action of this compound is related to CDK2 inhibition. CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions of this compound could involve further investigations into its potential as a CDK2 inhibitor for cancer treatment .

properties

IUPAC Name

2-(3-chlorophenyl)-4-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2O/c12-7-3-1-2-6(4-7)10-16-8(11(13,14)15)5-9(18)17-10/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZCOHGHKUAMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 500-mL round bottomed flask was charged with 3-chlorobenzimidamide (4.81 g, 25.3 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (5.00 g, 27.1 mmol), and ethanol (90 mL) and cooled to 0° C. A 25% sodium methoxide solution in methanol (13.0 mL, 55.3 mmol) was added to the mixture. The resulting mixture was stirred at reflux for 20 h. After this time, the mixture was cooled to room temperature and concentrated under reduced pressure to 25 mL. The residual slurry was cautiously treated with 2N HCl (50 mL) forming a solid. The solid was collected by filtration and washed with water followed by ether to afford the title compound (3.60 g, 48%) as a white solid, which was carried forward into the next step without further purification. MW=274.63. 1H NMR (DMSO-d6, 500 MHz) δ 13.39 (s, 1H), 8.18 (s, 1H), 8.10 (d, J=7.5 Hz, 1H), 7.73-7.69 (m, 1H), 7.60 (t, J=8.0 Hz, 1H), 6.94 (s, 1H).
Quantity
4.81 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Two
Yield
48%

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